5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Overview
Description
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally benign reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
What sets 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application in various scientific domains .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)16-11-19(27-22-16)18-5-4-10-24(18)21(25)20-12-17(23-28-20)14-6-8-15(26-3)9-7-14/h6-9,11-13,18H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDCZOVWPPEOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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